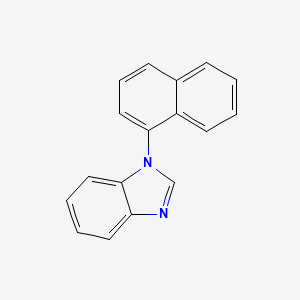![molecular formula C30H25NO3 B14357370 3-[2,4,5-Tris(benzyloxy)phenyl]prop-2-enenitrile CAS No. 90304-34-0](/img/structure/B14357370.png)
3-[2,4,5-Tris(benzyloxy)phenyl]prop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2,4,5-Tris(benzyloxy)phenyl]prop-2-enenitrile is an organic compound characterized by the presence of three benzyloxy groups attached to a phenyl ring, which is further connected to a prop-2-enenitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2,4,5-Tris(benzyloxy)phenyl]prop-2-enenitrile typically involves the following steps:
Formation of the Benzyloxy Groups: The initial step involves the protection of hydroxyl groups on the phenyl ring by converting them into benzyloxy groups. This can be achieved through the reaction of phenol derivatives with benzyl bromide in the presence of a base such as potassium carbonate.
Formation of the Prop-2-enenitrile Moiety: The next step involves the introduction of the prop-2-enenitrile group. This can be done through a Knoevenagel condensation reaction between the benzyloxy-substituted benzaldehyde and malononitrile in the presence of a base like piperidine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-[2,4,5-Tris(benzyloxy)phenyl]prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Formation of benzyloxy-substituted benzaldehydes or benzoic acids.
Reduction: Formation of benzyloxy-substituted phenylpropanamines.
Substitution: Formation of various substituted benzyloxy derivatives.
Applications De Recherche Scientifique
3-[2,4,5-Tris(benzyloxy)phenyl]prop-2-enenitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mécanisme D'action
The mechanism of action of 3-[2,4,5-Tris(benzyloxy)phenyl]prop-2-enenitrile is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The benzyloxy groups may enhance the compound’s ability to interact with biological membranes, while the nitrile group could play a role in binding to specific enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4,5-Tris(benzyloxy)benzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.
3,4,5-Tris(benzyloxy)benzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
3,4,5-Tris(benzyloxy)phenylmethanol: Similar structure but with a hydroxyl group instead of a nitrile group.
Uniqueness
3-[2,4,5-Tris(benzyloxy)phenyl]prop-2-enenitrile is unique due to the presence of the prop-2-enenitrile moiety, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propriétés
Numéro CAS |
90304-34-0 |
|---|---|
Formule moléculaire |
C30H25NO3 |
Poids moléculaire |
447.5 g/mol |
Nom IUPAC |
3-[2,4,5-tris(phenylmethoxy)phenyl]prop-2-enenitrile |
InChI |
InChI=1S/C30H25NO3/c31-18-10-17-27-19-29(33-22-25-13-6-2-7-14-25)30(34-23-26-15-8-3-9-16-26)20-28(27)32-21-24-11-4-1-5-12-24/h1-17,19-20H,21-23H2 |
Clé InChI |
MHKLUEQTIMYPTF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC(=C(C=C2C=CC#N)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-[1,2-Phenylenebis(oxyethane-2,1-diyloxy)]bis[2,6-bis(bromomethyl)benzene]](/img/structure/B14357289.png)
![2,2'-{[3-(2-Hydroxyethanesulfonyl)phenyl]azanediyl}di(ethan-1-ol)](/img/structure/B14357300.png)
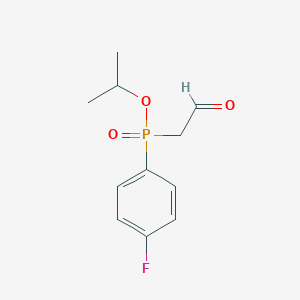
![[(1-Methylcyclopentyl)methyl]bis(2-methylpropyl)alumane](/img/structure/B14357305.png)
![N-[2-Methyl-6-(trifluoromethyl)phenyl]acetamide](/img/structure/B14357309.png)
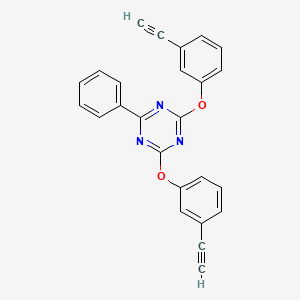
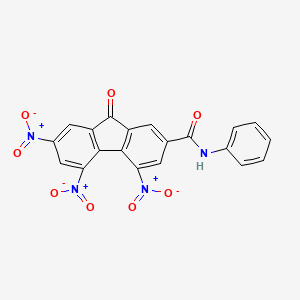
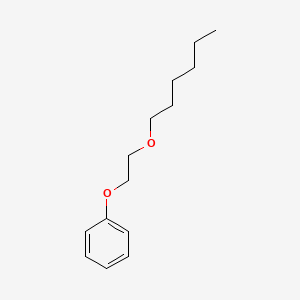
![[3-(Methanesulfinyl)propoxy]benzene](/img/structure/B14357351.png)
![4-Chloro-1-oxo-2-[(1-oxo-1lambda~5~-quinolin-2-yl)methyl]-1lambda~5~-quinoline](/img/structure/B14357352.png)
![1,1'-{Sulfanediylbis[(4,1-phenylene)oxy]}bis[2-(2-fluorobenzene-1-sulfonyl)benzene]](/img/structure/B14357360.png)

![1,2-Hexanediol, 6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-](/img/structure/B14357382.png)
